
2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
説明
The compound “2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline” is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing to benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular formula of this compound is C22H15N3 . It has a molecular weight of 321.38 . The structure includes a biphenyl moiety (two benzene rings connected by a single bond), a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and an isoquinoline moiety (a fused two-ring system consisting of a benzene ring and a pyridine ring).科学的研究の応用
Antifertility and Contraceptive Research
Galliani et al. (1986) explored the compound 2-(1,1'-Biphenyl-4-yl)- 1,2,4-triazole[5,1-a] isoquinoline, referred to as L 14105, as a potential contragestational agent in animals like hamsters, rats, and dogs. The study found that L 14105, when administered subcutaneously or intramuscularly, showed high anti-fertility activity across these species. Notably, it was more effective than the parent drug, DL 717-IT, and demonstrated high activity when administered orally, especially in dogs, hinting at its potential as a new orally active agent for interrupting unwanted pregnancies (Galliani et al., 1986).
Synthetic and Chemical Properties
Funt et al. (2017) conducted a study on the cyclization of (2-bromophenyl)pyrrolyl-1,2,4-triazoles via copper-mediated intramolecular direct C-arylation of 1,2,4-triazoles. This study led to the creation of unknown fused heterocyclic skeletons, including pyrrolo[3,2-c][1,2,4]triazolo[5,1-a] isoquinolines. This research provides significant insights into the synthesis of complex structures involving 1,2,4-triazoles, offering potential pathways for future chemical applications (Funt et al., 2017).
Pharmacological Properties
Kaplaushenko et al. (2016) focused on the synthetic, physical, and chemical properties of 3-alkylsulfonyl-5-(quinoline-2-yl, 2-hydroxyquinoline-4-yl)-4-R1-2,4-dihydro-3N-1,2,4-triazoles. Their research highlighted the wide range of biological effects of drugs based on the nucleus of the 1,2,4-triazole, including antifungal, antidepressant, anticancer, and cardio- and hepatoprotective properties. This study underscores the importance of 1,2,4-triazole derivatives in pharmaceutical research, emphasizing the relevance of such compounds in developing new drugs (Kaplaushenko et al., 2016).
Potential in Veterinary Medicine
Another study by Galliani et al. (1982) investigated the anti-fertility activity of 2-(1, 1'-biphenyl-4-yl)-s-triazole[5, 1-a]-isoquinoline (L 14105) in animals, notably in hamsters. The study discovered that L 14105 displayed significant oral activity, making it a potentially effective non-hormonal pregnancy terminating agent in veterinary applications (Galliani et al., 1982).
特性
IUPAC Name |
2-(4-phenylphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOKAHRNFHBQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C=CC5=CC=CC=C5C4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226276 | |
| Record name | 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline | |
CAS RN |
75318-62-6 | |
| Record name | 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


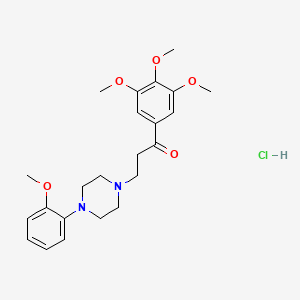
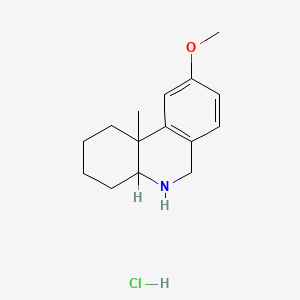
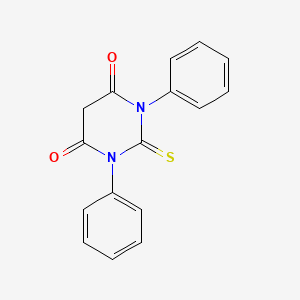
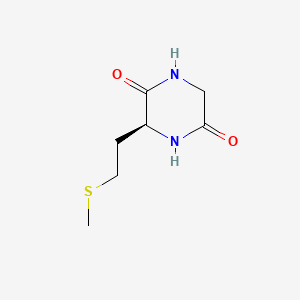
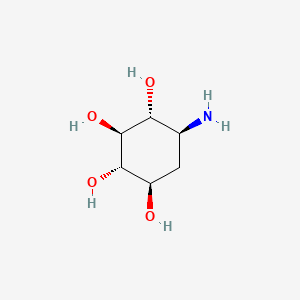
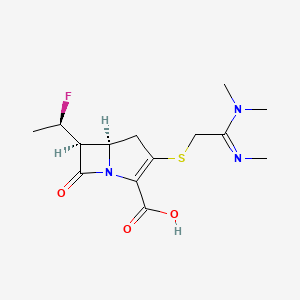



![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)
![4-Ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1216317.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B1216318.png)
![(5S,5aR,8aR)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1216319.png)